Eugenol is extracted from various sources, including clove oil, cinnamon, and bay leaves. It can also be synthesized from guaiacol and allyl chloride through catalytic reactions. The methanesulfonate derivative is produced by reacting eugenol with methanesulfonyl chloride in the presence of a base, facilitating the formation of the sulfonate group while retaining the structural integrity of the eugenol framework.
Eugenol-d3 Methanesulfonate falls under the category of organic compounds, specifically as an aromatic ether and a sulfonate ester. It is classified as a reagent in organic synthesis and is utilized in various chemical reactions due to its functional groups.
The synthesis of Eugenol-d3 Methanesulfonate typically involves the following steps:
The incorporation of deuterium isotopes into eugenol can be achieved through careful selection of starting materials and reaction conditions that favor deuteration without altering the desired functional groups.
Eugenol-d3 Methanesulfonate retains the core structure of eugenol, featuring a phenolic hydroxyl group and an allyl side chain. The methanesulfonate group replaces one of the hydroxyl hydrogen atoms, enhancing its reactivity.
Eugenol-d3 Methanesulfonate can participate in various chemical reactions:
The stability of the methanesulfonate group allows for selective reactions under mild conditions, making it a valuable intermediate in organic synthesis.
The mechanism by which Eugenol-d3 Methanesulfonate exerts its effects primarily involves its reactivity due to the sulfonate group. In nucleophilic substitution reactions, the sulfonate group leaves, allowing other nucleophiles to attack the electrophilic carbon center.
This mechanism facilitates various transformations that are crucial for synthesizing complex organic compounds, especially in medicinal chemistry where specific modifications are necessary for biological activity.
Eugenol-d3 Methanesulfonate has several scientific uses:
Eugenol-d3 Methanesulfonate (chemical name: [4-prop-2-enyl-2-(trideuteriomethoxy)phenyl] methanesulfonate) is a deuterium-labeled derivative of naturally occurring eugenol, where three hydrogen atoms in the methoxy group (-OCH₃) are replaced by deuterium atoms (-OCD₃). This strategic isotopic labeling yields a molecular formula of C₁₁D₃H₁₁O₄S and a precise molecular weight of 245.31 g/mol, compared to 242.29 g/mol for its non-deuterated counterpart [1] [6]. The deuterium atoms are incorporated at the methoxy position, creating a spectroscopically distinct molecular "tag" while maintaining nearly identical chemical behavior to the native compound. This molecular architecture features the characteristic allyl chain (prop-2-enyl) and phenolic methanesulfonate ester functional group, with the deuterium substitution specifically positioned to track metabolic transformations involving demethylation pathways [7]. The compound typically presents as a neat liquid or solid under standard storage conditions (+4°C) and exhibits enhanced stability in the deuterated form due to the stronger carbon-deuterium bond (C-D) compared to carbon-hydrogen (C-H) bonds [1].
Table 1: Core Chemical Identifiers of Eugenol-d3 Methanesulfonate
Property | Specification |
---|---|
CAS Number (Unlabelled) | 91971-63-0 |
Molecular Formula | C₁₁D₃H₁₁O₄S |
Accurate Mass | 245.08 g/mol |
SMILES Notation | [²H]C([²H])([²H])Oc₁cc(CC=C)ccc₁OS(=O)(=O)C |
IUPAC Name | [4-prop-2-enyl-2-(trideuteriomethoxy)phenyl] methanesulfonate |
SIL Type | Deuterium (D3) |
Product Format | Neat |
The development of Eugenol-d3 Methanesulfonate represents a specialized advancement in the broader field of deuterated tracer molecules, which have revolutionized metabolic studies since the pioneering work of David Rittenberg and Konrad Bloch in cholesterol biosynthesis using isotopic labeling. Deuterated compounds gained prominence due to their ability to provide metabolic pathway illumination without significantly altering substrate reactivity—a crucial advantage over bulkier tracer groups [3]. The specific deuterium labeling at the methoxy position addresses historical challenges in studying phenylpropanoid metabolism, particularly the difficulty in tracking demethylation reactions central to the detoxification pathways of phenolic compounds in biological systems [9].
The evolution of eugenol derivatives in research began with non-deuterated forms in pharmacological studies, revealing multifaceted bioactivities including antimicrobial, antioxidant, and anticancer properties [3] [4]. However, mechanistic understanding remained limited due to the inability to distinguish parent compounds from metabolites in complex biological matrices. The synthesis of Eugenol-d3 Methanesulfonate emerged as a strategic solution, leveraging the kinetic isotope effect (KIE) to slow specific metabolic reactions while providing unambiguous spectroscopic detection through mass shifts in analytical techniques [6] [9]. This compound exemplifies the transition from simple deuterated solvents (e.g., CDCl₃) to sophisticated, biologically relevant tracer molecules designed for targeted pathway elucidation.
Eugenol-d3 Methanesulfonate serves as an indispensable tool for deconvoluting the complex biotransformation networks of phenylpropanoid compounds. Its primary application resides in tracking metabolic fates through demethylation pathways via mass spectrometry detection. When the methoxy group undergoes enzymatic demethylation, the released deuterated formaldehyde (DCDO) or formate (DCOO⁻) provides a distinct isotopic signature distinguishable from endogenous metabolites [9]. This capability proved critical in validating the ortho-quinone metabolic pathway of eugenol in mammalian systems, where cytochrome P450-mediated demethylation initiates sensitization reactions through protein adduct formation [7].
In thermophilic microorganisms like Geobacillus sp. AY 946034, Eugenol-d3 Methanesulfonate has illuminated the complete degradation pathway: eugenol → coniferyl alcohol → ferulic acid → vanillic acid → protocatechuic acid → TCA cycle intermediates. Researchers confirmed this pathway by detecting deuterium retention in protocatechuic acid following microbial incubation, with subsequent ring cleavage by protocatechuate 3,4-dioxygenase—an enzyme purified to homogeneity from eugenol-adapted cells exhibiting optimal activity at 60°C [9]. The deuterium label remains intact through multiple enzymatic steps, enabling unambiguous pathway mapping impossible with non-deuterated analogs.
Table 2: Key Spectral Signatures of Eugenol-d3 Methanesulfonate
Analytical Technique | Characteristic Features |
---|---|
Mass Spectrometry | Molecular ion cluster at m/z 245.08 [M]⁺ |
Fragment ions: 161.09 [M-SO₂CH₃]⁺, 134.06 [M-OCD₃]⁺ | |
NMR Spectroscopy | Distinct absence of ¹H signal at ~3.8 ppm (methoxy) |
Characteristic aromatic and allylic proton signals | |
Infrared Spectroscopy | C-D stretching vibrations at 2050-2200 cm⁻¹ |
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